molecular formula C11H12N2O2S B5182676 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone

5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone

Cat. No. B5182676
M. Wt: 236.29 g/mol
InChI Key: OXBRIRFGDOEMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone, also known as AMPT, is a chemical compound that has been extensively researched for its potential applications in scientific research. AMPT is a potent inhibitor of the enzyme tryptophan hydroxylase (TPH), which is responsible for the synthesis of serotonin in the brain.

Mechanism of Action

5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone works by inhibiting the enzyme tryptophan hydroxylase (TPH), which is responsible for the synthesis of serotonin in the brain. By reducing the availability of serotonin, 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone can alter various physiological and behavioral processes that are regulated by this neurotransmitter.
Biochemical and Physiological Effects:
5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. It has been found to reduce levels of serotonin in the brain, which can lead to changes in mood, behavior, and cognitive function. 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone has also been shown to increase levels of dopamine and norepinephrine in the brain, which can have additional effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of TPH, which makes it a valuable tool for studying the role of serotonin in various physiological and behavioral processes. However, there are also limitations to its use. For example, 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone can have off-target effects on other enzymes and neurotransmitters, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone. One area of interest is the role of serotonin in social behavior, including aggression and cooperation. Another area of interest is the use of 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone as a potential treatment for psychiatric disorders, such as depression and anxiety. Additionally, there is ongoing research into the potential use of 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone as a biomarker for serotonin function in the brain, which could have implications for personalized medicine.

Synthesis Methods

5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate, followed by the addition of methylamine and acetic anhydride. The resulting product is then purified by recrystallization to obtain pure 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone.

Scientific Research Applications

5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of serotonin in various physiological and behavioral processes, including mood regulation, aggression, and anxiety. 5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone has also been used to study the effects of serotonin depletion on cognitive function and decision-making.

properties

IUPAC Name

5-acetyl-6-methyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6-9(7(2)14)10(13-11(15)12-6)8-4-3-5-16-8/h3-5,10H,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBRIRFGDOEMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-6-methyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone

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